molecular formula SnSO4<br>O4SSn B148045 Stannous sulfate CAS No. 7488-55-3

Stannous sulfate

Cat. No.: B148045
CAS No.: 7488-55-3
M. Wt: 214.78 g/mol
InChI Key: OBBXFSIWZVFYJR-UHFFFAOYSA-L
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Description

It is a white solid that is soluble in water and exhibits deliquescence, meaning it can absorb moisture from the air to form an aqueous solution . This compound is known for its reducing properties and is used in various industrial applications.

Chemical Reactions Analysis

Stannous sulfate undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to stannic sulfate (Sn(SO₄)₂) under certain conditions.

    Reduction: It acts as a reducing agent, donating electrons to other compounds.

    Substitution: In aqueous solutions, this compound can react with other metal salts, leading to the displacement of tin.

Common reagents used in these reactions include hydrochloric acid, ammonium sulfate, and copper(II) sulfate. Major products formed from these reactions include copper metal and this compound itself .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of stannous sulfate is its ability to act as a reducing agent. It donates electrons to other compounds, facilitating various chemical reactions. In lead-acid batteries, this compound improves battery performance by reducing lead sulfate crystal size and enhancing the microstructure of the positive plate .

Comparison with Similar Compounds

Stannous sulfate can be compared with other tin(II) compounds such as:

    Tin(II) chloride (SnCl₂): Used as a reducing agent and in the preparation of other tin compounds.

    Tin(II) bromide (SnBr₂): Used in organic synthesis and as a catalyst.

    Tin(II) iodide (SnI₂): Used in the preparation of certain organic compounds.

Compared to these compounds, this compound is unique due to its solubility in water and its specific applications in electroplating and battery technology .

Properties

IUPAC Name

tin(2+);sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O4S.Sn/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBXFSIWZVFYJR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S(=O)(=O)[O-].[Sn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

SnSO4, O4SSn
Record name Tin(II) sulfate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Tin(II)_sulfate
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Related CAS

10031-62-6 (unspecified tin salt), 22541-90-8 (Parent)
Record name Stannous sulfate
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DSSTOX Substance ID

DTXSID20884389
Record name Stannous sulfate
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Molecular Weight

214.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid; Liquid, Snow-white solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS]
Record name Sulfuric acid, tin(2+) salt (1:1)
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Record name Stannous sulfate
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CAS No.

7488-55-3
Record name Stannous sulfate
Source ChemIDplus
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Record name Sulfuric acid, tin(2+) salt (1:1)
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Record name Stannous sulfate
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Record name Tin sulphate
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Record name STANNOUS SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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